Nitr 5/AM

Übersicht

Beschreibung

Nitr 5 tetrakis (acetoxymethyl ester) is a chemical compound known for its application in fluorescence studies. It is a derivative of the nitro compound family, characterized by the presence of nitro groups in its molecular structure. This compound is particularly valued for its ability to act as a chelator, making it useful in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nitr 5 tetrakis (acetoxymethyl ester) typically involves the esterification of Nitr 5 with acetoxymethyl groups. The reaction conditions often require the use of an acid catalyst and a controlled temperature environment to ensure the successful formation of the ester bonds.

Industrial Production Methods

Industrial production of Nitr 5 tetrakis (acetoxymethyl ester) involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Nitr 5 tetrakis (acetoxymethyl ester) undergoes various chemical reactions, including:

Oxidation: The nitro groups in the compound can be oxidized to form nitroso or nitrate derivatives.

Reduction: Reduction of the nitro groups can yield amine derivatives.

Substitution: The acetoxymethyl ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

Oxidation: Nitroso and nitrate derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted esters depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Fluorescence Studies

Nitr 5/AM is primarily utilized in fluorescence microscopy and imaging techniques. Its fluorescence properties allow it to serve as a marker in various assays:

- Chemistry : Used as a fluorescent marker in chemical assays.

- Biology : Employed for imaging and tracking cellular processes.

- Medicine : Applied in diagnostic imaging and potential therapeutic contexts.

- Industry : Utilized in the development of fluorescent dyes and sensors.

Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial, anti-inflammatory, and anticancer properties.

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties. A study indicated that out of thirty-one synthesized compounds derived from this structure, many showed promising antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |

|---|---|---|---|

| This compound | 0.0005 | 0.001 | Antibacterial |

| Other Derivative | 0.01 | 0.02 | Antifungal |

| Standard (Streptomycin) | 0.005 | 0.01 | Antibacterial |

| Standard (Ampicillin) | 0.02 | 0.05 | Antibacterial |

The efficacy is attributed to specific functional groups that disrupt microbial cell membranes and inhibit vital metabolic pathways.

Imaging Hypoxia in Tumors

This compound has been explored for its potential in imaging hypoxic tumors due to its ability to undergo selective reduction by nitroreductase (NTR), resulting in enhanced fluorescence.

Table 2: Imaging Hypoxia with this compound

| Parameter | Value |

|---|---|

| Detection Limit | 48 ng/mL |

| Linear Range | 0.5–8.0 μM |

| Fluorescence Enhancement | Up to 15-fold |

This application demonstrates significant potential for detecting hypoxia in solid tumors, highlighting the compound's dual functionality as both an imaging agent and a therapeutic target.

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings:

- Fluorescent Dyes : It serves as a precursor for developing various fluorescent dyes used in analytical chemistry.

- Sensors : The compound's chelation properties make it suitable for sensor development aimed at detecting metal ions in environmental samples.

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Fluorescent Probes for Tumor Imaging :

- Researchers have successfully used derivatives of this compound for imaging hypoxic conditions in live cell models and animal tissues, demonstrating the compound's utility in cancer research.

-

Development of Antimicrobial Agents :

- A series of derivatives were tested against standard antibiotics, showing superior activity against resistant strains, thus supporting the development of new antimicrobial therapies.

-

Industrial Sensor Development :

- The compound has been incorporated into sensor technologies for real-time monitoring of metal ion concentrations in industrial wastewater, showcasing its environmental application potential.

Wirkmechanismus

The mechanism of action of Nitr 5 tetrakis (acetoxymethyl ester) involves its ability to chelate metal ions. Upon entering a cell, the ester groups are cleaved by cytoplasmic esterases, releasing the active chelator. This chelator can then bind to metal ions, altering their availability and activity within the cell. The molecular targets and pathways involved include various metal-dependent enzymes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nitr 5: The parent compound without the acetoxymethyl ester groups.

Fluo 3-AM: Another fluorescent compound used for similar applications.

BAPTA-AM: A calcium chelator with similar ester groups for cellular entry.

Uniqueness

Nitr 5 tetrakis (acetoxymethyl ester) is unique due to its combination of fluorescence properties and chelation ability. This dual functionality makes it particularly valuable in applications requiring both imaging and metal ion regulation .

Biologische Aktivität

Nitr 5/AM is a nitrogen-containing compound derived from the 5-α-androstane series, which has garnered attention for its diverse biological activities. This article presents an overview of its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Antimicrobial Activity

Recent studies have demonstrated that nitrogen-containing 5-α-androstane derivatives, including this compound, exhibit significant antimicrobial properties. In silico evaluations using the PASS (Prediction of Activity Spectra for Substances) software indicated that out of thirty-one synthesized compounds, 27 showed predicted antibacterial activity and 25 demonstrated antifungal activity. Experimental results confirmed these predictions, revealing Minimum Inhibitory Concentration (MIC) values ranging from 0.0005 to 0.6 mg/mL, which were comparable or superior to standard antibiotics like Streptomycin and Ampicillin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |

|---|---|---|---|

| This compound | 0.0005 | 0.001 | Antibacterial |

| 3β-Hydroxy-17α-aza-d-homo-5α-androstan-17-one | 0.01 | 0.02 | Antifungal |

| Standard (Streptomycin) | 0.005 | 0.01 | Antibacterial |

| Standard (Ampicillin) | 0.02 | 0.05 | Antibacterial |

The antimicrobial efficacy of this compound is attributed to its selective interaction with microbial targets. The presence of specific functional groups, such as amino and hydroxy groups at designated positions, enhances the compound's ability to disrupt microbial cell membranes and inhibit vital metabolic pathways . Moreover, the reduction of the nitro group in these compounds leads to the formation of reactive intermediates that can bind covalently to DNA, causing cellular damage and death .

Anti-Inflammatory Activity

This compound also exhibits notable anti-inflammatory properties. Nitro fatty acids, which are naturally occurring in humans and related to this compound, have been shown to modulate inflammatory responses by interacting with specific proteins involved in cellular signaling pathways . Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Anticancer Potential

The anticancer activity of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells. For example, complexes involving nitrobenzoic acid derivatives have shown promising results against breast cancer cells by binding to DNA and inhibiting replication processes similar to established chemotherapeutic agents like cisplatin . The IC50 values for these complexes indicate a higher potency compared to free ligands, suggesting that the incorporation of nitro groups enhances anticancer activity.

Table 2: Anticancer Activity of Nitro Complexes

| Complex | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Nitrobenzoate Complex | Breast Cancer | 10 | DNA Binding |

| Pb(II) Complex with Nitrobenzoate | Lung Cancer | 8.82 | Apoptosis Induction |

| Mn(II) Complex | Colon Cancer | 0.00053 | Cell Cycle Arrest |

Eigenschaften

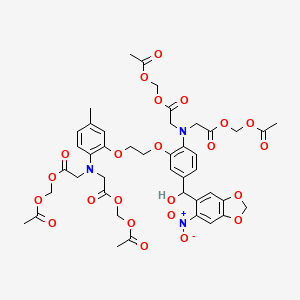

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H47N3O23/c1-25-6-8-32(44(16-39(51)66-20-60-26(2)47)17-40(52)67-21-61-27(3)48)35(12-25)58-10-11-59-36-13-30(43(55)31-14-37-38(65-24-64-37)15-34(31)46(56)57)7-9-33(36)45(18-41(53)68-22-62-28(4)49)19-42(54)69-23-63-29(5)50/h6-9,12-15,43,55H,10-11,16-24H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQNBQFELVBWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C(C3=CC4=C(C=C3[N+](=O)[O-])OCO4)O)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H47N3O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394686 | |

| Record name | Nitr 5/AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

973.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209161-73-9 | |

| Record name | Nitr 5/AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.